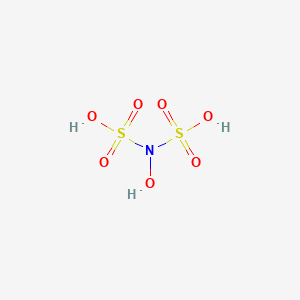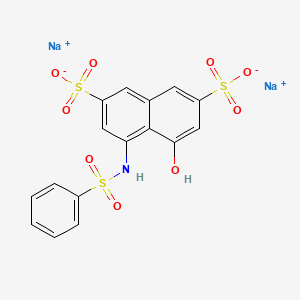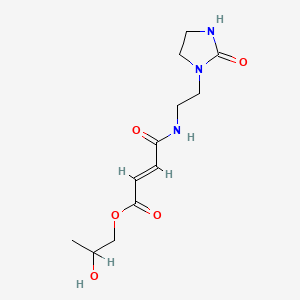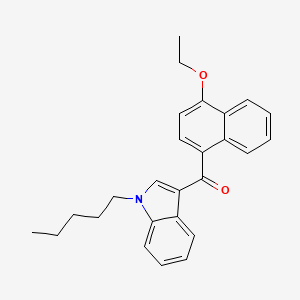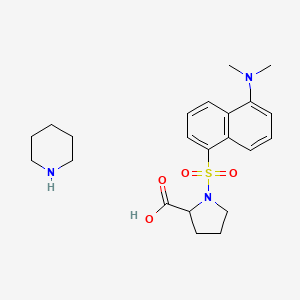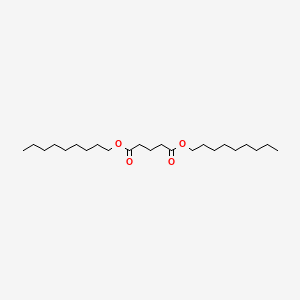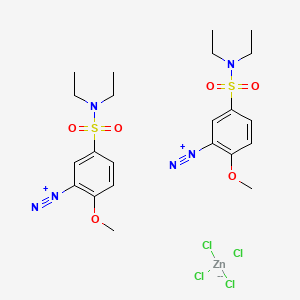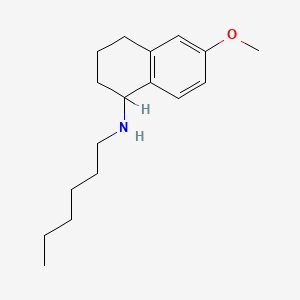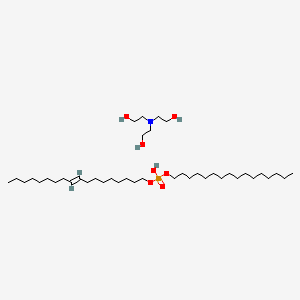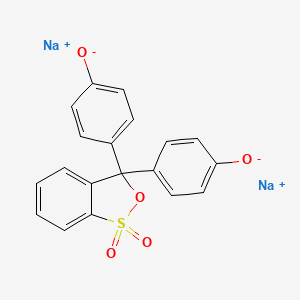
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- typically involves the bromination of 1,4-naphthoquinone followed by hydroxylation. The reaction conditions often include the use of bromine or bromine-containing reagents and suitable solvents. The hydroxylation step may involve the use of hydroxylating agents under controlled conditions to ensure the selective introduction of hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
科学研究应用
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- has several scientific research applications, including:
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a valuable tool for studying cellular processes and developing new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- involves its interaction with cellular components, leading to various biological effects. The compound can modulate redox reactions within cells, affecting the activity of enzymes and signaling pathways. It has been shown to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses .
相似化合物的比较
2-Bromo-1,4-Naphthalenedione: Another brominated naphthoquinone derivative with similar biological activities.
2-Chloro-5,8-Dihydroxy-1,4-Naphthoquinone: A chlorinated derivative with strong antifungal activity.
2,3-Dichloro-5,8-Dihydroxy-1,4-Naphthoquinone: A compound with notable antimicrobial properties.
Uniqueness: 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- stands out due to its specific combination of bromine and hydroxyl groups, which confer unique chemical reactivity and biological activity. Its ability to modulate immune responses and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
89226-85-7 |
|---|---|
分子式 |
C10H5BrO4 |
分子量 |
269.05 g/mol |
IUPAC 名称 |
6-bromo-2,3-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO4/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,14-15H |
InChI 键 |
SHZFUTHHQBTADS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=C(C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



